molecular formula C7H9F3N2 B1323018 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole CAS No. 52118-86-2

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole

Cat. No.: B1323018
CAS No.: 52118-86-2
M. Wt: 178.15 g/mol
InChI Key: FPFMPASDBKDTNH-UHFFFAOYSA-N
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Description

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a trifluoromethyl group and an isopropyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Biochemical Analysis

Biochemical Properties

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity and stability of the enzymes and proteins it interacts with .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in gene expression profiles and metabolic fluxes. These changes can impact various cellular functions, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s trifluoromethyl group is particularly important in these interactions, as it can form strong hydrogen bonds and influence the electronic properties of the target biomolecules. This can lead to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects are important for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic fluxes and alter the levels of key metabolites. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical activity. For instance, localization to the mitochondria can influence energy production and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a base or a catalyst.

    Addition of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalysts and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoroMethyl)-1H-pyrazole: Lacks the isopropyl group, resulting in different chemical properties.

    5-isopropyl-1H-pyrazole: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole is unique due to the presence of both trifluoromethyl and isopropyl groups, which impart distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-4(2)5-3-6(12-11-5)7(8,9)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFMPASDBKDTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following protocol H, 3-methylbutyne was treated with n-BuLi, CF3CO2Et and BF3—OEt2 in THF. Reaction with hydrazine in benzene under similar reaction conditions yielded title compound.
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